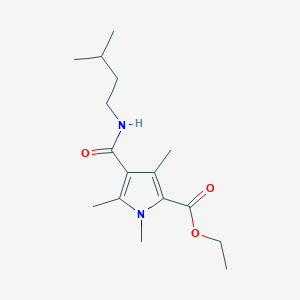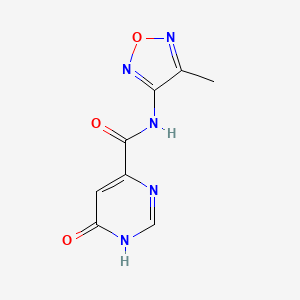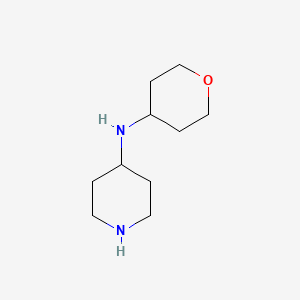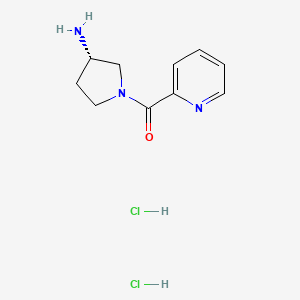
Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate, also known as ETMP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. ETMP is a pyrrole-based compound that has a variety of applications in the field of chemistry, biochemistry, and pharmaceuticals.
Mécanisme D'action
Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death. Additionally, Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. In vivo studies have shown that Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate can inhibit tumor growth and increase survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. Additionally, Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate has been found to have low toxicity, making it a safer alternative to other anti-cancer drugs. One limitation of using Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate in lab experiments is its complex synthesis method, which requires careful attention to detail and can be time-consuming.
Orientations Futures
There are several future directions for research on Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate. One direction is to study the potential of Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate as a photosensitizer in photodynamic therapy. Another direction is to investigate the mechanism of action of Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate in more detail to better understand its anti-cancer activity. Additionally, research could be conducted to optimize the synthesis method of Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate to make it more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate involves a multi-step process that requires careful attention to detail. The first step involves the reaction of pyrrole with ethyl acetoacetate in the presence of a base to form 1-ethyl-5-methyl-1H-pyrrole-2,3-dione. The second step involves the reaction of 1-ethyl-5-methyl-1H-pyrrole-2,3-dione with 3-methylbutyl isocyanate to form ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate.
Applications De Recherche Scientifique
Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate has been used in various scientific research applications, including drug discovery, organic synthesis, and biochemistry. Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate has been found to have potent anti-cancer activity, making it a promising candidate for cancer therapy. Additionally, Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate has been studied for its potential as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells.
Propriétés
IUPAC Name |
ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-7-21-16(20)14-11(4)13(12(5)18(14)6)15(19)17-9-8-10(2)3/h10H,7-9H2,1-6H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUBIPIVACFBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2971659.png)
![N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2971663.png)





![8-(2-chloroethyl)-3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2971670.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2971673.png)


![N-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2971678.png)
![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide](/img/structure/B2971679.png)